Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Overview
Description
“Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” is an organic compound with the molecular formula C9H12O3 . It is also known as Hagemann’s ester . This compound is used in organic chemistry as a reagent in the synthesis of many important natural products including sterols, trisporic acids, and terpenoids .
Synthesis Analysis
The synthesis of “Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” involves several steps. One method involves the regioselective cyclisations of esters of 2-acetyl-5-oxohexanoic acid . This leads to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates (catalysed by pyrrolidinium acetate), esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid (in the presence of pyrrolidine), and alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates (catalysed by hydrogen chloride) .Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” is represented by the InChI code: 1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
“Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” is involved in various chemical reactions. For instance, it can undergo alkylation to yield 2-alkyl-3-methylcyclohex-2-enones . It can also participate in the formation of esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid .Physical And Chemical Properties Analysis
“Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” has a molecular weight of 168.19 . It is typically stored at room temperature .Scientific Research Applications
It undergoes regiospecific arylation in the presence of aryl-lead triacetates, leading to arylation at specific carbon atoms in good yield. This reaction is influenced by the presence of C-3 substituents, which can result in low yields and arylation at multiple sites (Ackland & Pinhey, 1987).
Its regioselective cyclizations lead to various alkyl esters and esters of dienecarboxylic acid, demonstrating its versatility in synthetic chemistry (Begbie & Golding, 1972).
It can be used as a precursor to alkyl-substituted 3-methylcyclohexenones, highlighting its potential in the synthesis of unsaturated ketones (Mcandrew, 1979).
Some derivatives of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate have shown potent anticonvulsant activity, suggesting its relevance in pharmaceutical research (Scott et al., 1993).
It is involved in electroorganic reactions such as hydrogenation, providing insights into reaction mechanisms and stereochemistry (Matteis & Utley, 1992).
Enaminones derived from it have been evaluated for antinociceptive activities, showing potential in pain management research (Masocha et al., 2016).
The compound is used in the synthesis of hexahydrocarbazoles, indicating its utility in the creation of complex organic structures (Labadie & Parmer, 2011).
properties
IUPAC Name |
methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJIHXCXNTMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452056 | |
Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
CAS RN |
35490-07-4 | |
Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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